Chromium;ethylcyclopentane
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Overview
Description
1,1’-Diethylchromocene, also known as bis(ethylcyclopentadienyl)chromium(II), is an organochromium compound with the molecular formula C14H18Cr. It is a member of the metallocene family, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
1,1’-Diethylchromocene can be synthesized through several methods. One common synthetic route involves the reaction of chromium(II) chloride with sodium cyclopentadienide in tetrahydrofuran (THF). The reaction proceeds as follows:
[ \text{CrCl}_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Cr}(\text{C}_5\text{H}_5)_2 + 2 \text{NaCl} ]
Another method involves the reduction of chromium(III) chloride with sodium cyclopentadienide, which also yields 1,1’-Diethylchromocene . Industrial production methods typically involve similar reactions but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
1,1’-Diethylchromocene undergoes various chemical reactions, primarily due to its highly reducing nature and the lability of its cyclopentadienyl ligands. Some of the notable reactions include:
Oxidation: The compound can be oxidized to form chromium(III) species.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The cyclopentadienyl ligands can be displaced by other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or halogens, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-Diethylchromocene has several applications in scientific research:
Catalysis: It is used as a catalyst in the polymerization of ethylene and other olefins.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Organometallic Chemistry: It serves as a model compound for studying the bonding and reactivity of metallocenes.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.
Mechanism of Action
The mechanism by which 1,1’-Diethylchromocene exerts its effects is primarily through its ability to donate electrons and participate in redox reactions. The compound’s molecular targets and pathways involve interactions with various substrates and reagents, leading to the formation of new chemical species. Its reducing nature makes it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
1,1’-Diethylchromocene is similar to other metallocenes such as ferrocene and nickelocene. it is unique due to the presence of chromium, which imparts different electronic and magnetic properties compared to iron or nickel. Similar compounds include:
Ferrocene: Bis(cyclopentadienyl)iron(II)
Nickelocene: Bis(cyclopentadienyl)nickel(II)
Chromocene: Bis(cyclopentadienyl)chromium(II)
These compounds share a similar sandwich structure but differ in their chemical reactivity and applications .
Properties
Molecular Formula |
C14H28Cr |
---|---|
Molecular Weight |
248.37 g/mol |
IUPAC Name |
chromium;ethylcyclopentane |
InChI |
InChI=1S/2C7H14.Cr/c2*1-2-7-5-3-4-6-7;/h2*7H,2-6H2,1H3; |
InChI Key |
RJEDHPCOZMDWGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1.CCC1CCCC1.[Cr] |
Origin of Product |
United States |
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